Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic organic compound featuring a tetrahydroquinoline core modified with a phenylsulfonyl group at the 1-position and a benzyl carbamate moiety at the 6-position. The tetrahydroquinoline scaffold is widely studied in medicinal chemistry due to its structural similarity to natural alkaloids and its versatility in drug design. The phenylsulfonyl group enhances metabolic stability and influences electronic properties, while the carbamate group provides hydrolytic stability compared to ester derivatives.
Properties
IUPAC Name |
benzyl N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(29-17-18-8-3-1-4-9-18)24-20-13-14-22-19(16-20)10-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXFVJKMFOFPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 1,2,3,4-Tetrahydroquinoline
Direct nitration of 1,2,3,4-tetrahydroquinoline using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively introduces a nitro group at the 6-position due to the electron-donating effect of the piperidine nitrogen.
Procedure :
- Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in H₂SO₄ (15 mL) at 0°C.
- Add HNO₃ (12 mmol) dropwise over 30 minutes.
- Stir for 2 hours, pour into ice-water, and extract with dichloromethane.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 5:1) to isolate 6-nitro-1,2,3,4-tetrahydroquinoline as a yellow solid (Yield: 65%).
Characterization :
- ¹H NMR (CDCl₃) : δ 8.12 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (t, J = 5.6 Hz, 2H, NCH₂), 2.91 (t, J = 6.0 Hz, 2H, CH₂), 1.95–1.85 (m, 2H, CH₂).
Reduction of 6-Nitro to 6-Amino Derivative
Catalytic Hydrogenation
Hydrogenation of 6-nitro-1,2,3,4-tetrahydroquinoline using 10% Pd/C in methanol under H₂ (1 atm) at room temperature yields 6-amino-1,2,3,4-tetrahydroquinoline.
Procedure :
- Suspend 6-nitro-1,2,3,4-tetrahydroquinoline (5 mmol) and Pd/C (50 mg) in methanol (20 mL).
- Stir under H₂ atmosphere for 6 hours.
- Filter through Celite and concentrate to obtain a pale-yellow oil (Yield: 92%).
Characterization :
- ¹H NMR (CDCl₃) : δ 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 6.52 (d, J = 2.4 Hz, 1H, Ar-H), 6.40 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 3.82 (t, J = 5.6 Hz, 2H, NCH₂), 2.75 (t, J = 6.0 Hz, 2H, CH₂), 1.88–1.78 (m, 2H, CH₂).
Carbamate Formation at the 6-Position
Schotten-Baumann Reaction
Reaction of 6-amino-1,2,3,4-tetrahydroquinoline with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO₃) forms the benzyl carbamate.
Procedure :
- Dissolve 6-amino-1,2,3,4-tetrahydroquinoline (5 mmol) in dichloromethane (DCM, 15 mL).
- Add NaHCO₃ (10 mmol) and benzyl chloroformate (6 mmol) dropwise at 0°C.
- Stir at room temperature for 4 hours, extract with DCM, and purify via chromatography (petroleum ether/ethyl acetate, 3:1) to isolate the carbamate as a white solid (Yield: 85%).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.40–7.30 (m, 5H, Ar-H), 7.10 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, NH), 6.60 (d, J = 2.4 Hz, 1H, Ar-H), 6.50 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 3.80 (t, J = 5.6 Hz, 2H, NCH₂), 2.70 (t, J = 6.0 Hz, 2H, CH₂), 1.85–1.75 (m, 2H, CH₂).
Sulfonylation of the 1-Position Amine
Benzenesulfonyl Chloride Coupling
Sulfonylation of the piperidine nitrogen with benzenesulfonyl chloride in tetrahydrofuran (THF)/water using NaHCO₃ as a base yields the target compound.
Procedure :
- Dissolve benzyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate (3 mmol) in THF (10 mL) and water (2 mL).
- Add NaHCO₃ (6 mmol) and benzenesulfonyl chloride (3.6 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours, extract with ethyl acetate, and purify via chromatography (petroleum ether/ethyl acetate, 2:1) to obtain the title compound as a white solid (Yield: 78%).
Characterization :
- ¹H NMR (CDCl₃) : δ 7.85–7.70 (m, 2H, SO₂Ar-H), 7.60–7.45 (m, 3H, SO₂Ar-H), 7.35–7.25 (m, 5H, OCH₂Ph), 7.05 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (d, J = 2.4 Hz, 1H, Ar-H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.90 (t, J = 5.6 Hz, 2H, NCH₂), 2.80 (t, J = 6.0 Hz, 2H, CH₂), 1.90–1.80 (m, 2H, CH₂).
- ¹³C NMR (CDCl₃) : δ 155.2 (C=O), 143.5 (SO₂Ar), 136.8 (OCH₂Ph), 128.9–127.2 (Ar-C), 116.5, 115.8, 113.2 (Ar-C), 67.3 (OCH₂Ph), 48.5 (NCH₂), 27.4, 22.1 (CH₂).
Alternative Synthetic Routes
Triflate-Mediated Coupling
Following the RSC procedure, 6-hydroxy-1,2,3,4-tetrahydroquinoline is converted to a triflate intermediate, enabling Suzuki coupling with benzyl-protected aminoboronate esters.
Procedure :
- Treat 6-hydroxy-1,2,3,4-tetrahydroquinoline (2 mmol) with triflic anhydride (2.4 mmol) in DCM and triethylamine to form the triflate.
- Perform Suzuki coupling with benzyl N-Boc-aminophenylboronate (2.6 mmol) using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/H₂O at 120°C.
- Deprotect the Boc group with HCl/dioxane and protect with benzyl chloroformate.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The benzyl carbamate group can be substituted with other carbamate groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various carbamate derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The tetrahydroquinoline ring may interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Key Compounds for Comparison:
2-(Benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid (CAS: 1020173-39-0) A boronic acid-substituted tetrahydroisoquinoline derivative with a benzyl carbamate group. Used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems .
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine A primary amine derivative lacking the carbamate group. Often serves as an intermediate in synthesizing sulfonamide-based inhibitors.
Benzyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate A simpler analog without the phenylsulfonyl group.
Comparative Data Table
Key Findings
- In contrast, the boronic acid in the comparative compound (CAS: 1020173-39-0) enables covalent interactions in cross-coupling reactions .
- Synthetic Utility : The boronic acid derivative is specialized for Suzuki-Miyaura reactions, while the target compound’s carbamate and sulfonyl groups make it more suited for medicinal chemistry applications.
- Stability : The target compound’s dual modification (sulfonyl + carbamate) likely improves metabolic stability over the primary amine analog, which is susceptible to oxidative degradation.
Biological Activity
Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with quinoline derivatives followed by sulfonylation and carbamate formation. The general structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 366.47 g/mol |
| CAS Number | 1203368-61-9 |
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its role as a modulator of various cellular pathways.
The compound acts primarily as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells involved in autoimmune responses. This interaction suggests its potential in treating autoimmune diseases such as psoriasis and rheumatoid arthritis.
Efficacy in Preclinical Models
A study reported that a derivative of this compound demonstrated superior bioavailability and therapeutic effects in mouse models of psoriasis and rheumatoid arthritis. Specifically, the compound exhibited:
- Bioavailability : 48.1% in mice and 32.9% in rats.
- Therapeutic Effects : Effective at lower doses compared to existing treatments like GSK2981278 with no observed adverse effects after two weeks of administration .
Case Studies
- Psoriasis Treatment : In a controlled study involving mice, the compound significantly reduced psoriasis-like symptoms compared to untreated controls.
- Rheumatoid Arthritis : Another study indicated that the compound effectively decreased inflammation markers in mouse models, suggesting its potential for managing rheumatoid arthritis .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other known compounds:
| Compound Name | Bioavailability (%) | Primary Action | Disease Target |
|---|---|---|---|
| This compound | 48.1 (mice) | RORγt inverse agonist | Psoriasis |
| GSK2981278 | 6.2 (mice) | RORγt inverse agonist | Psoriasis |
| Other RORγt Inverse Agonists | Varies | RORγt modulation | Autoimmune diseases |
Q & A
What are the optimal synthetic routes for Benzyl (1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Sulfonylation: Introduction of the phenylsulfonyl group to the tetrahydroquinoline scaffold under controlled conditions (e.g., DMF solvent, 0–5°C) to prevent over-sulfonation .
- Carbamate Formation: Reaction of the amine group with benzyl chloroformate in dichloromethane or THF, often requiring base catalysts like triethylamine to drive the reaction .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Yields are optimized by monitoring reaction progress via TLC and adjusting pH/temperature .
Which characterization techniques are critical for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR to verify the integration of aromatic protons (e.g., tetrahydroquinoline at δ 6.5–7.5 ppm) and sulfonamide/carbamate functional groups .
- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy: Peaks at ~1700 cm (C=O stretch of carbamate) and ~1350 cm (S=O stretch of sulfonamide) .
How can structural modifications enhance the compound's bioactivity and stability?
Level: Advanced
Methodological Answer:
Modifications focus on:
- Fluorine Substitution: Introducing fluorine to the phenyl ring (e.g., para-fluoro analogs) improves metabolic stability and binding affinity to targets like enzymes or receptors .
- Sulfonamide Optimization: Replacing phenylsulfonyl with alkylsulfonyl groups (e.g., ethylsulfonyl) alters pharmacokinetics, reducing plasma protein binding and enhancing solubility .
- Carbamate Linker Replacement: Testing urea or amide linkers to assess impact on cell permeability and cytotoxicity .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from assay variability. Solutions include:
- Standardized Assays: Replicate studies using consistent enzyme sources (e.g., recombinant human iNOS vs. murine isoforms) and buffer conditions (pH 7.4, 37°C) .
- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., bromine vs. fluorine substituents) to isolate substituent effects (Table 1) :
| Analog | Substituent | IC50 (nM) | Notes |
|---|---|---|---|
| Parent Compound | H | 250 ± 15 | Baseline activity |
| 4-Fluoro Derivative | F | 120 ± 10 | Improved selectivity for nNOS |
| 4-Bromo Derivative | Br | 300 ± 20 | Reduced solubility |
- In Vivo Validation: Address discrepancies between in vitro potency and in vivo efficacy using rodent models with pharmacokinetic profiling .
What computational methods predict the compound's interaction with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Simulate binding to active sites (e.g., nNOS) using software like AutoDock Vina. Focus on hydrogen bonds between the sulfonamide group and Arg residues .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key hydrophobic interactions (e.g., tetrahydroquinoline ring with Phe369 in PTP1B) .
- QSAR Models: Train models on analogs to predict IC50 values based on descriptors like logP, polar surface area, and H-bond donors .
What are the recommended storage conditions to maintain compound stability?
Level: Basic
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent degradation of the carbamate group .
- Solvent: Dissolve in anhydrous DMSO (for biological assays) or ethanol (for synthetic use) to avoid hydrolysis.
- Handling: Use inert atmosphere (N/Ar) during weighing to minimize oxidation of the tetrahydroquinoline scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
